Dicyclohexyliodoborane
Overview
Description
Dicyclohexyliodoborane is a chemical compound with the molecular formula C12H22BI. Its molecular weight is 304.02 .
Synthesis Analysis
Dicyclohexyliodoborane can be used as a reagent for the enolboration of esters and tertiary amides to synthesize corresponding Z or E enolates . It has also been used in the stereoselective preparation of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .Molecular Structure Analysis
The linear formula of Dicyclohexyliodoborane is (C6H11)2BI . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Dicyclohexyliodoborane is a liquid at room temperature. It has a density of 1.325 g/mL at 25°C and a boiling point of 198-200°C/1.25 mmHg .Scientific Research Applications
Enolboration of Esters and Tertiary Amides
Dicyclohexyliodoborane is utilized in the enolboration of esters and tertiary amides. This process is crucial for synthesizing corresponding Z or E enolates . Enolates are important intermediates in organic synthesis, allowing for the formation of carbon-carbon bonds in a controlled manner.
Stereoselective Synthesis of β-Hydroxy-α-trifluoromethyl Carboxylic Acids
The compound plays a significant role in the stereoselective preparation of β-hydroxy-α-trifluoromethyl carboxylic acids. This is achieved through haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid . The resulting compounds are valuable in the development of pharmaceuticals and agrochemicals due to their biological activity.
Synthesis of Vinyloxyboranes
Dicyclohexyliodoborane is a reactant for the preparation of vinyloxyboranes . These compounds are useful in various organic transformations, including Mitsunobu reactions and Peterson olefinations , which are pivotal in constructing complex molecular architectures.
Total Synthesis of Natural Products
This reagent has been employed in the total synthesis of complex natural products such as pordamacrine A , and trocheliophorolide D . These syntheses are not only a testament to the versatility of dicyclohexyliodoborane but also contribute to the understanding of the structure-activity relationship of these natural compounds.
Diastereoselective Aldol Reactions
Dicyclohexyliodoborane is involved in diastereoselective aldol reactions, which are fundamental for the construction of chiral centers in organic molecules . This application is particularly important in the synthesis of chiral drugs and other bioactive molecules.
Reductive Processes
As a reductant, dicyclohexyliodoborane can be used in various reductive processes . Its ability to donate electrons makes it a valuable agent in the reduction of unsaturated compounds, aiding in the synthesis of saturated molecules which are often more stable and less reactive.
Flame Retardant Properties
The compound’s physical properties, such as its boiling point and density, suggest potential applications as a flame retardant . While not directly stated in the research applications, its chemical structure could be explored for use in materials science to enhance fire resistance.
Safety and Handling in Laboratory Settings
Lastly, the safety profile of dicyclohexyliodoborane, including its flammability and storage requirements, is an essential aspect of its application in scientific research . Proper handling and storage are crucial to ensure the safety of researchers and the integrity of the experiments.
Safety and Hazards
Mechanism of Action
Target of Action
Dicyclohexyliodoborane, also known as dicyclohexyl(iodo)borane, is primarily used as a reagent in chemical reactions . Its primary targets are esters and tertiary amides, which it interacts with to synthesize corresponding Z or E enolates .
Mode of Action
Dicyclohexyliodoborane interacts with its targets through a process known as enolboration . This process involves the addition of a boron atom to a carbon-carbon double bond, resulting in the formation of an enolate .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of β-hydroxy-α-trifluoromethyl carboxylic acids via haloborane-mediated diastereoselective aldol addition of aldehydes with trifluoropropanoic acid .
Result of Action
The primary result of Dicyclohexyliodoborane’s action is the synthesis of corresponding Z or E enolates from esters and tertiary amides . This enables the further synthesis of various complex organic compounds .
properties
IUPAC Name |
dicyclohexyl(iodo)borane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BI/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFGGTOYIFQXAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404005 | |
Record name | Dicyclohexyliodoborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyliodoborane | |
CAS RN |
55382-85-9 | |
Record name | Dicyclohexyliodoborane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55382-85-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.